4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Medicine: Its potential antibacterial properties make it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide include other sulfonamides like sulfamethoxazole, sulfasalazine, and sulfadiazine . These compounds share the sulfonamide functional group but differ in their additional substituents and ring structures. The unique combination of the bromine atom, pyrazole ring, and oxane ring in this compound sets it apart, potentially offering distinct pharmacological and chemical properties.
Biological Activity
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN3O2S. The compound features a bromine atom, a pyrazole ring, and a sulfonamide functional group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonamide group onto the aromatic ring.
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized using standard methods such as hydrazine derivatives reacting with suitable carbonyl compounds.
- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
Antiparasitic Activity
Research has shown that compounds containing pyrazole and sulfonamide groups exhibit significant antiparasitic properties. A study on related compounds demonstrated their effectiveness against Leishmania infantum and Leishmania amazonensis, highlighting the potential of similar structures for treating leishmaniasis. In vitro assays indicated that some derivatives had IC50 values comparable to established treatments like pentamidine, but with reduced cytotoxicity towards mammalian cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's interaction with biological targets.
- Bromine Substitution : The presence of bromine has been linked to increased potency in certain biological assays.
Table 1 summarizes the IC50 values of various derivatives against Leishmania species:
Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
---|---|---|
3b | 0.059 | 0.070 |
3e | 0.065 | 0.072 |
Study on Antileishmanial Activity
A comprehensive study evaluated a series of pyrazole derivatives, including sulfonamides, for their antileishmanial activity. The findings indicated that compounds with specific substitutions exhibited enhanced efficacy against both L. infantum and L. amazonensis. The study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profiles of these compounds .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound were evaluated using Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. The evaluation included parameters such as molecular weight, hydrogen bond donors/acceptors, and lipophilicity .
Properties
IUPAC Name |
4-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGGURRCRMLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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